molecular formula C20H24N2O6S B11113781 Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11113781
M. Wt: 420.5 g/mol
InChI Key: YXBISMIWSVQMLA-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, carbamates, and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Amide Group: The amide group can be introduced via a reaction between an amine and an acyl chloride or anhydride.

    Formation of the Carbamate Group: This can be achieved by reacting an amine with a chloroformate.

    Esterification: The carboxylate ester is typically formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives, such as:

Uniqueness

What sets ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O6S/c1-7-28-20(25)15-11(2)16(19(24)22(3)4)29-18(15)21-17(23)12-8-9-13(26-5)14(10-12)27-6/h8-10H,7H2,1-6H3,(H,21,23)

InChI Key

YXBISMIWSVQMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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